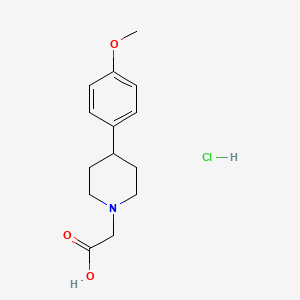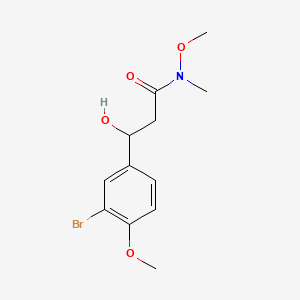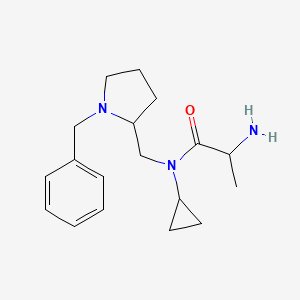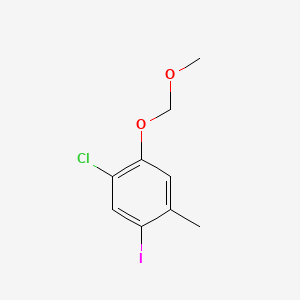
4-Fluoro-3-(thiomorpholinomethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-(thiomorpholinomethyl)benzonitrile is an organic compound with the molecular formula C12H13FN2S It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom and a thiomorpholinomethyl group
Vorbereitungsmethoden
The synthesis of 4-Fluoro-3-(thiomorpholinomethyl)benzonitrile typically involves multiple steps. One common method includes the reaction of 4-fluorobenzonitrile with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
4-Fluoro-3-(thiomorpholinomethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-(thiomorpholinomethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-(thiomorpholinomethyl)benzonitrile involves its interaction with specific molecular targets. The thiomorpholine group can interact with biological macromolecules, potentially inhibiting or modifying their function. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Fluoro-3-(thiomorpholinomethyl)benzonitrile include:
4-Fluoro-3-nitrobenzonitrile: This compound has a nitro group instead of a thiomorpholinomethyl group, leading to different chemical reactivity and applications.
4-Fluoro-2-(trifluoromethyl)benzonitrile:
The uniqueness of this compound lies in its combination of a fluorine atom and a thiomorpholinomethyl group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H13FN2S |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
4-fluoro-3-(thiomorpholin-4-ylmethyl)benzonitrile |
InChI |
InChI=1S/C12H13FN2S/c13-12-2-1-10(8-14)7-11(12)9-15-3-5-16-6-4-15/h1-2,7H,3-6,9H2 |
InChI-Schlüssel |
UBRWLGXEKDDSET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1CC2=C(C=CC(=C2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)

![2-amino-N-[(4-cyanophenyl)methyl]-3-methylbutanamide](/img/structure/B14774832.png)

![8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14774845.png)

![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)





![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride](/img/structure/B14774890.png)

